N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with various aromatic aldehydes or ketones, followed by cyclization . Industrial production methods often utilize green chemistry approaches, such as microwave irradiation and one-pot multicomponent reactions, to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine and nitric acid
Major products formed from these reactions include substituted benzothiazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide has been widely studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves the inhibition of specific enzymes and proteins in bacterial cells. It targets the DprE1 enzyme in Mycobacterium tuberculosis, leading to the disruption of cell wall synthesis and ultimately bacterial cell death . Molecular docking studies have shown strong binding affinity to the target enzyme, which explains its potent antibacterial activity .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 2-aminobenzothiazole
- 6-chlorobenzo[d]thiazole
- N-(benzothiazol-2-yl)methanimine derivatives
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide stands out due to its unique structural features and enhanced biological activities, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C24H18N2O2S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H18N2O2S/c1-14-7-12-20-18(13-14)15(2)22(28-20)23(27)25-17-10-8-16(9-11-17)24-26-19-5-3-4-6-21(19)29-24/h3-13H,1-2H3,(H,25,27) |
InChI Key |
BIPSLWSDDKRXSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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